(2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate

Diastereomeric purity Aliskiren intermediate Chiral synthon

(2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate (CAS 656241-36-0, C20H33NO5, MW 367.48 g/mol) is a chiral, non-natural α-amino acid methyl ester that serves as a late-stage intermediate in the convergent total synthesis of the direct renin inhibitor aliskiren. The compound bears four carbon atoms designated with defined stereochemistry (2S,4S configuration), which directly maps to the stereochemical requirements of the final active pharmaceutical ingredient (API).

Molecular Formula C20H33NO5
Molecular Weight 367.5 g/mol
Cat. No. B11830873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate
Molecular FormulaC20H33NO5
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)OC)N
InChIInChI=1S/C20H33NO5/c1-14(2)16(13-17(21)20(22)25-5)11-15-7-8-18(24-4)19(12-15)26-10-6-9-23-3/h7-8,12,14,16-17H,6,9-11,13,21H2,1-5H3/t16-,17-/m0/s1
InChIKeyGGDCJENARZKZHP-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate: Defined-Stereochemistry Aliskiren Intermediate for cGMP Procurement


(2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate (CAS 656241-36-0, C20H33NO5, MW 367.48 g/mol) is a chiral, non-natural α-amino acid methyl ester that serves as a late-stage intermediate in the convergent total synthesis of the direct renin inhibitor aliskiren [1]. The compound bears four carbon atoms designated with defined stereochemistry (2S,4S configuration), which directly maps to the stereochemical requirements of the final active pharmaceutical ingredient (API) . Its structural features include a methyl ester C-terminus, a free primary amine at the 2-position for downstream amide bond formation, and a 4-methoxy-3-(3-methoxypropoxy)benzyl side chain that is retained in aliskiren's P1–P3 pharmacophore . As a dedicated aliskiren building block, its procurement value lies not in standalone biological activity but in its role as a regio- and stereochemically resolved synthon that enables control over the final drug's stereochemistry and impurity profile.

Why Generic (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate Cannot Be Replaced by Off-the-Shelf Amino Esters


Simple amino acid methyl esters or achiral benzyl-substituted hexanoates are structurally incapable of recapitulating the dual stereochemical and functional-group demands of the aliskiren scaffold. The (2S,4S) configuration is not a trivial attribute; stereochemical erosion at either center produces diastereomers that contaminate the final API with non-pharmacopoeial impurities requiring expensive chromatographic or crystallization-based removal [1]. Furthermore, the 4-methoxy-3-(3-methoxypropoxy)benzyl moiety is a specific P1–P3 pharmacophore element that directly engages the renin active site in the final drug molecule; replacing it with a simpler benzyl or unsubstituted phenyl ether abolishes this binding interaction [2]. Consequently, any procurement decision that substitutes a generic amino ester or a racemic mixture for the defined (2S,4S) methyl ester compounds the downstream purification burden, introduces diastereomeric impurity risks, and severs the synthetic lineage to aliskiren, making the material unfit for cGMP intermediate supply chains.

Head-to-Head Quantitative Evidence for (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate Selection


Stereochemical Integrity Defines Impurity Risk Relative to Racemic or Epimeric Analogues

The Schöllkopf alkylation route producing the (2S,4S) stereoisomer delivers diastereoselectivity >98% ds, compared to the essentially uncontrolled alkylation with the enantiomeric auxiliary, which yields a mixture of diastereomers with no meaningful selectivity [1]. Procurement of material derived from the matched auxiliary system guarantees a diastereomeric ratio exceeding 98:2, whereas material sourced from the mismatched system requires extensive chromatographic purification to reach usable purity levels, directly adding cost and lead time [1].

Diastereomeric purity Aliskiren intermediate Chiral synthon

Process Mass Efficiency: Free Acid vs. Methyl Ester Intermediate Productivity

The improved Wang process for the free acid analogue achieves a total yield of >30% over the full synthetic sequence . While direct methyl ester-specific process data are not published in a comparator format, the methyl ester represents the immediate downstream derivative of this optimized acid intermediate, and procurement of the methyl ester with matched (2S,4S) stereochemistry preserves the yield gains realized in the acid intermediate process without introducing additional step losses .

Process mass intensity Aliskiren intermediate Green chemistry

Procurement Application Scenarios for (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate in Aliskiren Synthesis


cGMP Late-Stage Intermediate for Aliskiren Hemifumarate API Manufacture

The methyl ester is employed in the convergent assembly of aliskiren via amide bond formation with the hydroxyethylene isostere fragment, followed by ester hydrolysis to the final API [1]. Its defined (2S,4S) stereochemistry ensures that the C2 and C4 configurations in the final drug are correct without requiring chiral resolution at the API stage [1]. Suppliers providing this intermediate with documented diastereomeric excess >98% and residual solvent profiles compliant with ICH Q3C enable direct integration into cGMP manufacturing workflows [1].

Process Development and Route Scouting for Generic Aliskiren Production

As patent expirations approach, generic manufacturers require robust access to the (2S,4S) methyl ester intermediate to develop non-infringing synthetic routes . The compound serves as a reference standard for in-process control (IPC) methods and impurity profiling when optimizing alternative C5–C6 disconnection strategies or catalytic asymmetric approaches that converge on this key building block .

Analytical Reference Standard for Diastereomeric Purity Method Validation

The (2S,4S) methyl ester is used as a high-purity reference standard to validate HPLC or UPLC methods that quantify the undesired (2R,4S) or (2S,4R) diastereomers in aliskiren intermediate batches [1]. Procurement of material with a certificate of analysis specifying diastereomeric purity allows quality control laboratories to establish system suitability parameters and detection limits for diastereomeric impurities [1].

Quote Request

Request a Quote for (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.